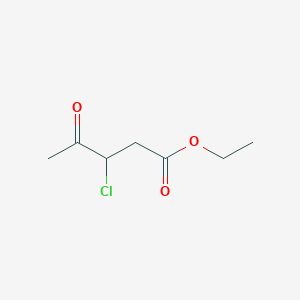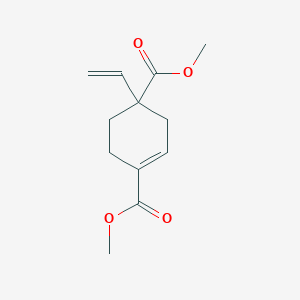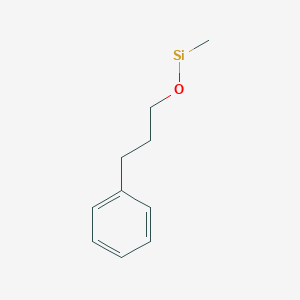
CID 66773805
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL(3-PHENYLPROPOXY)SILANE is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group and a 3-phenylpropoxy group. This compound is part of a broader class of silanes, which are known for their versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
METHYL(3-PHENYLPROPOXY)SILANE can be synthesized through several methods. One common approach involves the hydrosilylation of allylbenzene with methylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allylbenzene .
Industrial Production Methods
In industrial settings, the production of METHYL(3-PHENYLPROPOXY)SILANE often involves the use of fluidized bed reactors. Here, elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst. This method allows for the efficient production of various silanes, including those with phenyl and propoxy groups .
Chemical Reactions Analysis
Types of Reactions
METHYL(3-PHENYLPROPOXY)SILANE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The phenyl and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with METHYL(3-PHENYLPROPOXY)SILANE include:
Oxidizing agents: Such as hydrogen peroxide or ozone.
Reducing agents: Such as lithium aluminum hydride.
Catalysts: Platinum or palladium catalysts are often used in hydrosilylation reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
METHYL(3-PHENYLPROPOXY)SILANE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Research is ongoing into its use in the development of biocompatible materials for medical implants and devices.
Mechanism of Action
The mechanism by which METHYL(3-PHENYLPROPOXY)SILANE exerts its effects involves the formation of stable silicon-oxygen and silicon-carbon bonds. These bonds contribute to the compound’s stability and reactivity. The molecular targets and pathways involved include interactions with various organic and inorganic molecules, leading to the formation of complex structures with unique properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL(3-PHENYLPROPOXY)SILANE include:
Methylsilane: A simpler silane with a single methyl group.
Phenylsilane: Contains a phenyl group bonded to silicon.
Propoxysilane: Features a propoxy group attached to silicon.
Uniqueness
What sets METHYL(3-PHENYLPROPOXY)SILANE apart from these similar compounds is the combination of a methyl group and a 3-phenylpropoxy group. This unique structure imparts specific chemical properties, such as enhanced reactivity in hydrosilylation reactions and increased stability in various chemical environments .
Properties
Molecular Formula |
C10H14OSi |
|---|---|
Molecular Weight |
178.30 g/mol |
InChI |
InChI=1S/C10H14OSi/c1-12-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
InChI Key |
PXWYXMRRCDNKHU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]OCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


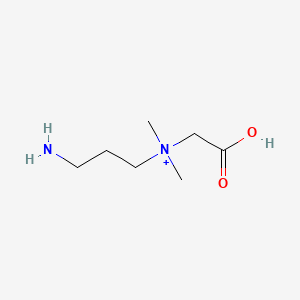
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)

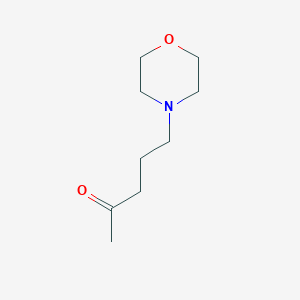
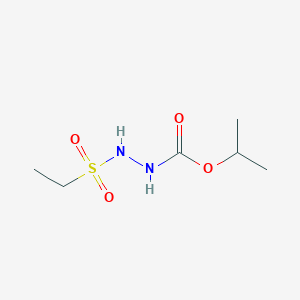

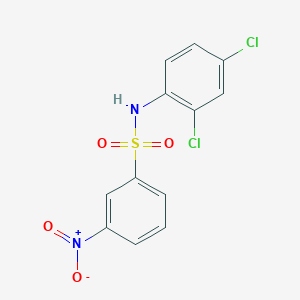
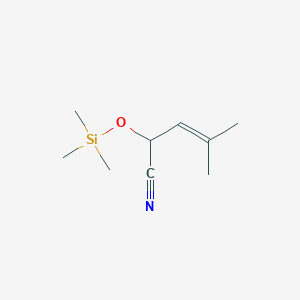
![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)

![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)
